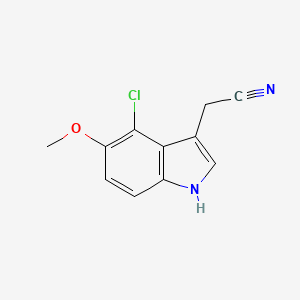
2-(4-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile
Cat. No. B8363996
M. Wt: 220.65 g/mol
InChI Key: SXQBHPVGEVRZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05571833
Procedure details


Reaction of 3-dimethylaminomethyl-4-chloro-5-methoxy-indole (2.00 g, 8.40 mmol) with potassium cyanide (2.08 g, 32.0 mmol) and methyl iodide (4.72 g, 33.0 mmol) and subsequent workup as described in 1 (d) gave 3-cyanomethyl-4-chloro-5-methoxyindole (1.69 g), m.p. 138°-9° C.
Name
3-dimethylaminomethyl-4-chloro-5-methoxy-indole
Quantity
2 g
Type
reactant
Reaction Step One



[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
CN([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:15][CH3:16])[C:12]=2[Cl:14])[NH:7][CH:6]=1)C.[C-:17]#[N:18].[K+].CI>>[C:17]([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:15][CH3:16])[C:12]=2[Cl:14])[NH:7][CH:6]=1)#[N:18] |f:1.2|
|
Inputs


Step One
|
Name
|
3-dimethylaminomethyl-4-chloro-5-methoxy-indole
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CC1=CNC2=CC=C(C(=C12)Cl)OC
|
|
Name
|
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
4.72 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Two
[Compound]
|
Name
|
( d )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC1=CNC2=CC=C(C(=C12)Cl)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.69 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
